REACTION_CXSMILES
|
[Cl:1][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5].ClC(Cl)(F)CC(F)(F)[F:13].ClC(F)(F)CC(Cl)(F)F.ClC(Cl)=CC(F)(F)F.ClC(Cl)(Cl)CC(F)(F)F.ClC(Cl)(F)CC(Cl)(F)F.ClC(Cl)=CC(Cl)(F)F.ClC(Cl)(Cl)C=C(F)F.ClC(Cl)(Cl)CC(Cl)(F)F.ClC(Cl)(F)CC(Cl)(Cl)F.ClC(Cl)=CC(Cl)(Cl)F.ClC(F)=CC(Cl)(Cl)Cl.ClC(Cl)(Cl)CC(Cl)(Cl)F>>[Cl:1][C:2]([F:13])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:13][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)Cl)(Cl)Cl
|
Name
|
1,1,3,3-tetrachloro-1,3-difluoropropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(Cl)Cl)(F)Cl
|
Name
|
1,1,3,3-tetrachloro-3-fluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(Cl)Cl)Cl
|
Name
|
1,3,3,3-tetrachloro-1-fluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(Cl)(Cl)Cl)F
|
Name
|
1,1,1,3,3-pentachloro-3-fluoropropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)F)(Cl)Cl
|
Name
|
1,1,3-trichloro-1,3,3-trifluoropropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)Cl)(F)Cl
|
Name
|
1,1,3-trichloro-3,3-difluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(F)Cl)Cl
|
Name
|
3,3,3-trichloro-1,1-difluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=C(F)F)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fluorinated saturated and olefinic compounds formed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=CC(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5].ClC(Cl)(F)CC(F)(F)[F:13].ClC(F)(F)CC(Cl)(F)F.ClC(Cl)=CC(F)(F)F.ClC(Cl)(Cl)CC(F)(F)F.ClC(Cl)(F)CC(Cl)(F)F.ClC(Cl)=CC(Cl)(F)F.ClC(Cl)(Cl)C=C(F)F.ClC(Cl)(Cl)CC(Cl)(F)F.ClC(Cl)(F)CC(Cl)(Cl)F.ClC(Cl)=CC(Cl)(Cl)F.ClC(F)=CC(Cl)(Cl)Cl.ClC(Cl)(Cl)CC(Cl)(Cl)F>>[Cl:1][C:2]([F:13])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:13][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)Cl)(Cl)Cl
|
Name
|
1,1,3,3-tetrachloro-1,3-difluoropropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(Cl)Cl)(F)Cl
|
Name
|
1,1,3,3-tetrachloro-3-fluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(Cl)Cl)Cl
|
Name
|
1,3,3,3-tetrachloro-1-fluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(Cl)(Cl)Cl)F
|
Name
|
1,1,1,3,3-pentachloro-3-fluoropropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)F)(Cl)Cl
|
Name
|
1,1,3-trichloro-1,3,3-trifluoropropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(F)(F)Cl)(F)Cl
|
Name
|
1,1,3-trichloro-3,3-difluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC(F)(F)Cl)Cl
|
Name
|
3,3,3-trichloro-1,1-difluoro-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=C(F)F)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fluorinated saturated and olefinic compounds formed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=CC(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |